molecular formula C18H22FN3O3 B2761954 tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1707361-64-5

tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B2761954
CAS No.: 1707361-64-5
M. Wt: 347.39
InChI Key: LOXIAGDWGZGVRJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core. Its molecular formula is C₁₈H₂₂FN₃O₃, with a molecular weight of 347.39 g/mol . The spirocyclic architecture imparts conformational rigidity, a property often exploited in medicinal chemistry to enhance target binding and metabolic stability. The 3-fluorophenyl substituent at position 2 contributes to electronic modulation and steric interactions, while the tert-butyl carboxylate group at position 8 acts as a protective moiety, facilitating synthetic derivatization .

Properties

IUPAC Name

tert-butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-17(2,3)25-16(24)22-9-7-18(8-10-22)15(23)20-14(21-18)12-5-4-6-13(19)11-12/h4-6,11H,7-10H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXIAGDWGZGVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that includes a tert-butyl group and a fluorophenyl moiety. The presence of these functional groups is believed to influence its biological activity significantly.

Structural Formula

C14H16FN4O3\text{C}_{14}\text{H}_{16}\text{F}\text{N}_4\text{O}_3

Antimicrobial Activity

Research indicates that derivatives of triazaspiro compounds exhibit antimicrobial properties. For instance, the compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. In vitro studies have shown that modifications in the fluorophenyl group can enhance activity against Gram-positive bacteria, although specific data on this compound remains limited .

Anticancer Potential

Recent studies have highlighted the anticancer potential of similar triazaspiro compounds. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, the compound's ability to interact with DNA and inhibit topoisomerases has been noted in related structures, suggesting a possible pathway for its anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
tert-butyl groupIncreases lipophilicity and stability
Fluorine substitutionEnhances interaction with biological targets
Carbonyl functionalityCritical for binding affinity

The presence of the fluorine atom in the para position relative to the carboxylate enhances lipophilicity, which may improve membrane permeability and bioavailability .

Study 1: Antimicrobial Efficacy

A study conducted on similar compounds indicated that modifications in the fluorophenyl group led to increased antimicrobial activity against Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness, showing that compounds with fluorinated substituents performed better than their non-fluorinated counterparts .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazaspiro compounds revealed that those with a similar backbone exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study employed cell viability assays to assess the efficacy, demonstrating that structural variations significantly impacted potency .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to tert-butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth. Specifically, it has been noted that such compounds can affect the MAPK/ERK pathway, leading to reduced cell viability in cancerous cells.

Material Science Applications

Polymer Chemistry
this compound has been investigated for its utility in the synthesis of novel polymers. Its unique structural features allow it to act as a monomer or crosslinking agent in polymerization reactions, potentially leading to materials with enhanced mechanical properties and thermal stability.

Nanocomposites
In material science, this compound has been explored for incorporation into nanocomposites. Its fluorinated structure can improve the hydrophobicity and chemical resistance of the resulting materials, making them suitable for applications in coatings and advanced materials.

Biological Research Applications

Biological Activity Profiling
Studies have shown that this compound can interact with various biological targets. High-throughput screening assays have identified its potential as a modulator of specific enzymes linked to metabolic pathways.

Case Study: Enzyme Inhibition
A notable case study involved the evaluation of this compound's inhibitory effects on certain enzymes involved in cancer metabolism. The results indicated a significant reduction in enzyme activity at low micromolar concentrations, highlighting its potential as a lead compound for further development.

Data Tables

Application AreaSpecific UseFindings
Medicinal ChemistryAnticancer agentInhibits cancer cell proliferation
Material SciencePolymer synthesisEnhances mechanical properties
Biological ResearchEnzyme inhibitionSignificant reduction in enzyme activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their comparative attributes:

Compound Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (Target) 3-fluorophenyl C₁₈H₂₂FN₃O₃ 347.39 Enhanced electronic effects from fluorine; PLD2 inhibition potential .
tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Phenyl C₁₈H₂₃N₃O₃ 329.39 Reduced lipophilicity; foundational structure for SAR studies .
tert-Butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 2-fluorophenyl C₁₈H₂₂FN₃O₃ 347.38 Ortho-fluorine may sterically hinder binding; lower activity vs. meta-fluoro .
tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 3-methoxyphenyl C₁₉H₂₅N₃O₄ 359.43 Electron-donating methoxy group improves solubility; metabolic stability .
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate Biphenyl C₂₄H₂₆N₃O₄ ~420 (estimated) Extended aromatic system enhances binding affinity; reduced aqueous solubility .
tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Isopropyl C₁₅H₂₅N₃O₃ 295.38 Increased lipophilicity; potential for CNS penetration .
NFOT (PLD2 Inhibitor) 3-fluorophenyl + carboxamide C₂₄H₂₄F₄N₄O₂ 492.47 Carboxamide substitution at position 8 confers PLD2 selectivity .

Key Research Findings

Impact of Fluorine Position : The 3-fluorophenyl substituent in the target compound demonstrates superior biological activity compared to the 2-fluorophenyl analogue. For example, NFOT —a derivative with a 3-fluorophenyl group and a carboxamide side chain—exhibits mixed-kinetics inhibition of PLD2, highlighting the importance of meta-substitution for target engagement .

Role of the tert-Butyl Carboxylate : This group serves as a transient protective moiety, enabling facile deprotection (e.g., via HCl/dioxane) for further functionalization. For instance, removal of the tert-butyl group in Compound C () yields an active acetamide derivative .

Substituent Effects on Solubility and Binding :

  • The 3-methoxyphenyl analogue’s electron-donating methoxy group improves solubility but may reduce binding affinity compared to electron-withdrawing fluorine .
  • The biphenyl derivative’s extended π-system enhances hydrophobic interactions but compromises solubility, a common challenge in lead optimization .

Spirocyclic Core Rigidity : The 1,3,8-triazaspiro[4.5]decane scaffold enforces a rigid conformation, optimizing spatial orientation of substituents for target interactions. This feature is critical in kinase inhibitors and GPCR modulators .

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